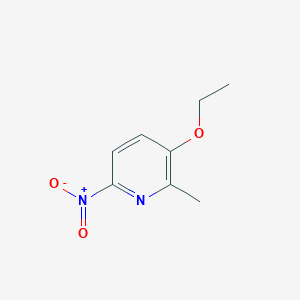

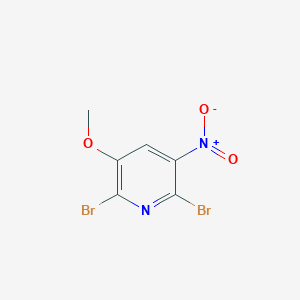

3-乙氧基-2-甲基-6-硝基吡啶

描述

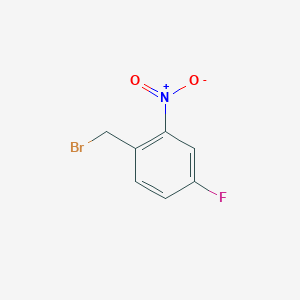

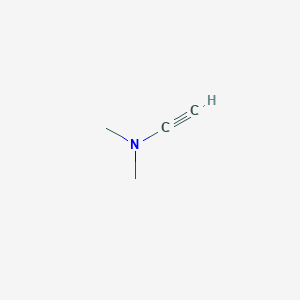

The compound of interest, 3-Ethoxy-2-methyl-6-nitropyridine, is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their varied applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural versatility.

Synthesis Analysis

The synthesis of nitropyridine derivatives can be achieved through various methods. One such method involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia, leading to alkyl- or aryl-substituted 3-nitropyridines in moderate to high yields. Enamines derived from ketones are particularly effective in this transformation, while those from aldehydes do not yield the desired product . Another approach for synthesizing nitropyridine derivatives includes the nitration of 2-methoxy-3-hydroxypyridine, where the nitro group preferentially enters the 4 and then the 6 position of the pyridine ring, influenced by the orienting effect of the β-hydroxy group .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, IR, NMR, and electronic spectroscopy . Similarly, the structure of 3-methoxy-5,6-diamino-2-nitropyridine was identified by IR, 1H NMR, MS, and elemental analysis . These studies provide insights into the geometric parameters and conformational stability of the molecules.

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives can be explored through various chemical reactions. For example, the nitration process is a key step in the synthesis of these compounds, as seen in the synthesis of 2-amino-3-nitropyridine-6-methoxy . Additionally, the oxidative nitration of 2-amino-3-hydroxypyridine in the presence of rare-earth metal cations yields 2-ethoxy-3-hydroxy-4,6-dinitropyridine, demonstrating the influence of metal cations on the nitration reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. The optical properties of these compounds can be investigated using UV–vis absorption and fluorescence spectroscopy. For instance, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects playing a significant role in emission spectra . The acidic dissociation constant of 2-ethoxy-3-hydroxy-4,6-dinitropyridine was also evaluated, indicating its acidic nature . Additionally, molecular docking studies can provide information on the potential biological interactions of these molecules, as demonstrated for 5-nitropyridine-2-hydrazino-3-carbonitrile-6-methyl-4-(methoxymethyl) .

科学研究应用

振动光谱研究和分子分析

一个重要的应用领域涉及振动光谱研究,如FT-IR和FT-Raman分析。这些研究对于理解硝基吡啶衍生物的分子结构和动态至关重要。例如,对类似化合物的振动分析,包括通过自然键轨道(NBO)分析了解它们的分子稳定性和键强度,可以深入了解3-乙氧基-2-甲基-6-硝基吡啶衍生物的化学反应性和电子性质。这样的研究有助于更深入地了解官能团的相对取向及其对化合物稳定性和反应性的影响(Karnan, Balachandran, & Murugan, 2012)。

合成和化学反应性

硝基吡啶衍生物的合成和化学反应性对于开发具有潜在应用于材料科学和制药领域的新化学实体至关重要。对相关化合物的合成研究,如2-氨基-3-硝基吡啶-6-甲氧基,提供了有效合成3-乙氧基-2-甲基-6-硝基吡啶的宝贵方法,通过光谱分析突出了总产率和结构鉴定(Fan Kai-qi, 2009)。

材料科学和光学性质

材料科学领域的研究,特别是在非线性光学材料的背景下,利用硝基吡啶衍生物的独特性质。这些材料的生长和表征,包括它们的晶体结构、振动模式和非线性光学性质,突显了3-乙氧基-2-甲基-6-硝基吡啶在开发具有增强性能的新光学材料方面的潜力(Justin & Anitha, 2021)。

亲核芳香取代

另一个重要的应用领域是探索亲核芳香取代反应。针对硝基吡啶的取代反应的研究为理解3-乙氧基-2-甲基-6-硝基吡啶衍生物的反应性和合成途径铺平了道路。这些反应是化学修饰和开发具有潜在应用于各种化学工业的各种衍生物的基础(Malik, Solbach, Voelter, & Machulla, 2010)。

属性

IUPAC Name |

3-ethoxy-2-methyl-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7-4-5-8(10(11)12)9-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDWATZMYGTZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512120 | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2-methyl-6-nitropyridine | |

CAS RN |

73101-78-7 | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73101-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)